molecular formula C16H15N3S B5773661 N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine

Cat. No.: B5773661
M. Wt: 281.4 g/mol
InChI Key: JSYWERBFDZEEHC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiazole ring, a pyridine ring, and a dimethylphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine typically involves the condensation of 2-aminothiazole with 4-bromopyridine and 2,5-dimethylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent.

    Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
  • N-(2,5-dimethylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
  • N-(2,5-dimethylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group and the pyridin-4-yl group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-3-4-12(2)14(9-11)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYWERBFDZEEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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